3-Cyanophenyl cyclopropyl ketone
Overview
Description
3-Cyanophenyl cyclopropyl ketone is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.199 . It is also known by its IUPAC name, 3-(cyclopropylcarbonyl)benzonitrile .
Synthesis Analysis
The synthesis of 3-Cyanophenyl cyclopropyl ketone involves the use of 2-Iodoxybenzoic acid (IBX) added to a solution of 3-(cyclopropyl(hydroxy)methyl)benzonitrile in ethyl acetate at room temperature, which is then stirred at 80°C for 2 hours . This reaction yields 3-(cyclopropanecarbonyl)benzonitrile .Molecular Structure Analysis
The InChI code for 3-Cyanophenyl cyclopropyl ketone is 1S/C11H9NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9H,4-5H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Cyclopropyl ketones, including 3-Cyanophenyl cyclopropyl ketone, can undergo a variety of chemical reactions. For instance, a ring-opening cyanation reaction of cyclopropyl ketones can be used for the construction of γ-cyanoketones . This reaction merges photoredox catalysis with Lewis acid catalysis and copper catalysis to enable the selective cleavage of the carbon–carbon bonds .Physical And Chemical Properties Analysis
3-Cyanophenyl cyclopropyl ketone is an amber oil in its physical form . More detailed physical and chemical properties such as melting point, boiling point, and density would require further investigation.Scientific Research Applications
Cycloaddition and Ring Expansion
Cyclopropyl ketones, including structures related to 3-Cyanophenyl cyclopropyl ketone, have been utilized in nickel-catalyzed cycloaddition reactions to produce cyclopentane compounds with carbonyl substituents. This process involves the formation of a nickeladihydropyran intermediate, highlighting the ketones' reactivity towards homo- or heterocycloaddition reactions (Ogoshi et al., 2006).
Synthetic Precursors
Doubly activated cyclopropanes, derived from cyclopropyl ketones, serve as synthetic precursors for the regiospecific synthesis of dihydropyrroles and pyrroles, which are achieved through reactions with primary amines. This method provides a route to densely functionalized pyrroles, demonstrating the ketones' utility in constructing nitrogen-containing heterocycles (Wurz & Charette, 2005).
Photocatalytic Reactions
Aryl cyclopropyl ketones have been employed in visible light photocatalysis for formal [3+2] reactions with olefins, leading to the generation of substituted cyclopentane rings. This process is initiated by the one-electron reduction of the ketone, showcasing the potential of cyclopropyl ketones in light-mediated synthetic transformations (Lu, Shen, & Yoon, 2011).
Kinetic Resolution
The kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones by gold(I)-catalyzed asymmetric [4+3] cycloaddition with nitrones has been explored, allowing for the efficient production of optically active cyclopropyl ketones. This highlights their importance in asymmetric synthesis and the creation of chiral molecules (Yanqing Zhang & Junliang Zhang, 2012).
Chemical Transformations
The transformation of ortho-disubstituted phenyl and cyclopropyl ketones through hydrogen borrowing catalysis has been used to form α-branched ketones, demonstrating the versatility of cyclopropyl ketones in facilitating complex chemical transformations. Further manipulation of these products can lead to the production of useful carboxylic acid derivatives and functionalized branched ketone products (Frost et al., 2015).
Future Directions
The use of 3-Cyanophenyl cyclopropyl ketone in chemical reactions, particularly in the construction of γ-cyanoketones, represents a significant area of interest in organic chemistry . Future research may focus on expanding the types of reactions this compound can participate in, as well as improving the efficiency and selectivity of these reactions.
properties
IUPAC Name |
3-(cyclopropanecarbonyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFHVVYSUPIKRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642488 | |
Record name | 3-(Cyclopropanecarbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanophenyl cyclopropyl ketone | |
CAS RN |
898789-86-1 | |
Record name | 3-(Cyclopropanecarbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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